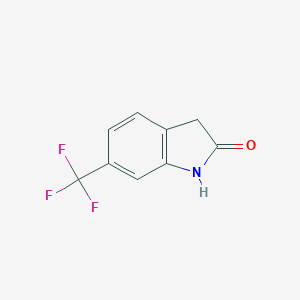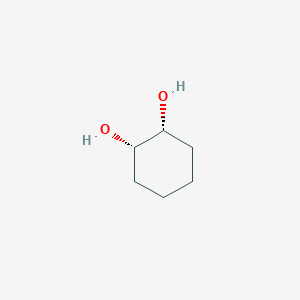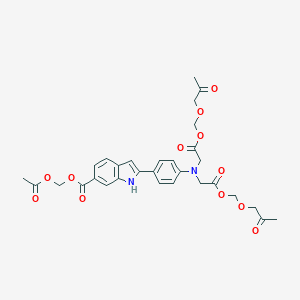
2-(5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a versatile scaffold for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to interact with the androgen receptor , suggesting a potential target for this compound. The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to act as antagonists to the androgen receptor . They bind to the receptor and inhibit its activity, which can lead to changes in gene expression .
Biochemical Pathways
If we consider its potential interaction with the androgen receptor, it could impact pathways related to cellular proliferation and differentiation .
Result of Action
If it acts as an antagonist to the androgen receptor, it could potentially inhibit the receptor’s activity, leading to changes in gene expression and affecting cellular proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, which is then coupled with a pyridine derivative.
-
Cyclocondensation Reaction
Reagents: 1,3-dicarbonyl compound, hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: 5-methyl-1H-pyrazole
-
Coupling Reaction
Reagents: 5-methyl-1H-pyrazole, 2-bromopyridine
Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form N-oxides.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Room temperature or mild heating
Products: N-oxides of the pyrazole or pyridine rings
-
Reduction: : Reduction reactions can target the nitrogen atoms or the aromatic rings.
Reagents: Sodium borohydride, lithium aluminum hydride
Products: Reduced forms of the pyrazole or pyridine rings
-
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogens, alkylating agents, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted derivatives of this compound
Scientific Research Applications
2-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the development of agrochemicals and dyes.
Comparison with Similar Compounds
2-(5-methyl-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:
2-(1H-pyrazol-3-yl)pyridine: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups, which can influence its steric and electronic properties.
2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which balances steric and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQEHNCMPSEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with transition metals?
A: this compound acts as a bidentate ligand, coordinating to transition metals through both the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the pyrazole ring. This often leads to the formation of chelate complexes, enhancing their stability. For instance, in the crystal structure of catena-poly[bis(μ2-thiocyanato-κ2N:S)-(this compound-κ2N,N′)cadmium(II)]–dioxane (1/1), the ligand coordinates to cadmium ions in a bidentate fashion, forming a polymeric chain structure. []
Q2: How does the presence of this compound influence the magnetic properties of cobalt(II) complexes?
A: Research suggests that this compound, in conjunction with other bridging ligands, can mediate magnetic interactions between metal centers. In a study on a Co(II) chain complex [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (where L1 = this compound), the compound exhibited slow magnetic relaxation behavior below 5 K, characteristic of single-chain magnets. This behavior is attributed to the combined effect of the bridging ligands, including this compound, facilitating magnetic exchange interactions between the Co(II) ions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



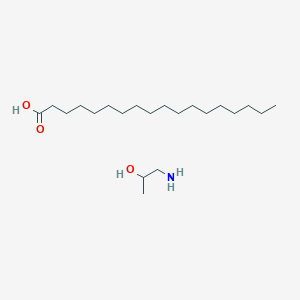
![6,7-Dihydro-4-benzo[b]thiophenone](/img/structure/B155543.png)
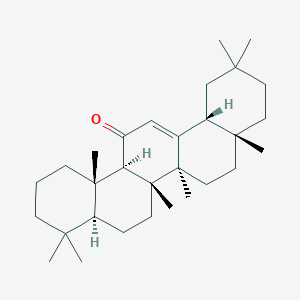
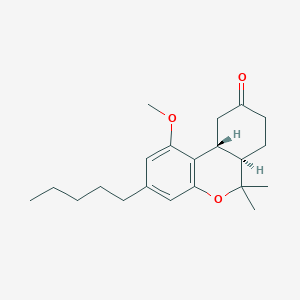


![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
